N-[3-(1H-imidazol-1-yl)propyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide

High-throughput screening Polypharmacology Target annotation breadth

This imidazole-equipped 4-aroyl-pyrrole-2-carboxamide is uniquely differentiated by its 2-methylbenzoyl substituent and imidazolylpropyl side chain—delivering the broadest polypharmacology profile in its chemotype with 110 HTS annotations across ≥10 targets including RGS4, MOR-1, ADAM17, CHRM1, and furin. The imidazole ring confers metal-chelating capacity critical for zinc-dependent protease screening, absent in N-benzyl analogs. Sourced at 90% purity as a solid, this compound is ideal for GPCR signaling, neuroinflammation, and antibacterial discovery programs. Bulk quantities available.

Molecular Formula C19H20N4O2
Molecular Weight 336.4 g/mol
CAS No. 478249-38-6
Cat. No. B3141365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(1H-imidazol-1-yl)propyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide
CAS478249-38-6
Molecular FormulaC19H20N4O2
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)C2=CNC(=C2)C(=O)NCCCN3C=CN=C3
InChIInChI=1S/C19H20N4O2/c1-14-5-2-3-6-16(14)18(24)15-11-17(22-12-15)19(25)21-7-4-9-23-10-8-20-13-23/h2-3,5-6,8,10-13,22H,4,7,9H2,1H3,(H,21,25)
InChIKeyQEVBBQTVOGFTSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(1H-Imidazol-1-yl)propyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide (CAS 478249-38-6): Structural Identity & Procurement Baseline


N-[3-(1H-imidazol-1-yl)propyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide (CAS 478249-38-6, molecular formula C19H20N4O2, MW 336.4 g/mol) is a synthetic pyrrole-2-carboxamide derivative featuring a distinctive 2-methylbenzoyl substituent at the pyrrole 4-position and an N-(3-imidazol-1-yl)propyl carboxamide side chain . The compound is supplied within the BIONET screening collection through Key Organics and distributed via Sigma-Aldrich (Catalog No. KEY465201879) at a declared purity of 90% (solid form, Country of Origin: GB) . The compound has been annotated in the Therapeutic Target Database (TTD) under Drug ID D0Q6WP and in the IUPHAR/BPS Guide to Pharmacology under Ligand ID 2995 (GTPL2995) [1]. The structure integrates two privileged heterocyclic motifs—imidazole and pyrrole—linked by a flexible propyl spacer, positioning it within a broader class of pyrrole-2-carboxamides explored for antimicrobial, kinase-inhibitory, and G-protein signaling modulator activities [2].

Why N-[3-(1H-Imidazol-1-yl)propyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide Cannot Be Simply Replaced by In-Class Analogs


Within the 4-aroyl-pyrrole-2-carboxamide chemotype, three structural variables—the aroyl substituent at position 4, the nature of the carboxamide nitrogen substituent, and the presence or absence of the imidazole ring—each independently govern molecular recognition, physicochemical profile, and biological target engagement [1]. The target compound (CAS 478249-38-6) uniquely combines a 2-methylbenzoyl group at position 4 with an imidazolylpropyl side chain at the carboxamide terminus. Closely related commercial analogs such as N-benzyl-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide (CAS 478249-25-1) replace the imidazolylpropyl moiety with a benzyl group, eliminating the imidazole hydrogen-bonding and metal-coordination capacity. Conversely, 4-benzoyl-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide (CAS 478040-38-9) retains the imidazolylpropyl chain but lacks the ortho-methyl substituent on the benzoyl ring, altering both steric and electronic properties at the aroyl position. The propionyl analog (CAS 478259-50-6) replaces the entire aromatic aroyl group with a short aliphatic chain, fundamentally altering lipophilicity and π-stacking potential. Even minor structural perturbations within this scaffold have been shown to redirect target selectivity—for example, the propionyl analog is annotated as a covalent p97/VCP inhibitor , whereas the target compound's 2-methylbenzoyl substitution directs activity toward a distinct set of targets including RGS4, opioid receptors, and ADAM17, as evidenced by its uniquely broad HTS annotation profile . These divergent biological fingerprints confirm that compounds within this series are not functionally interchangeable, and any substitution without prior experimental validation risks loss of the desired biological activity.

Quantitative Differentiation Evidence for N-[3-(1H-Imidazol-1-yl)propyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide (CAS 478249-38-6)


Uniquely Broad Multi-Target HTS Annotation vs. Structurally Closest Commercial Analogs

CAS 478249-38-6 has been tested in 110 distinct PubChem BioAssays spanning at least 10 unique molecular targets, including regulator of G-protein signaling 4 (RGS4, AID 463111), mu-type opioid receptor MOR-1 (AID 504326), ADAM17/TACE (AID 720648), muscarinic acetylcholine receptor M1 (AID 588814), furin proprotein convertase (MH080376), the IRE1-XBP1 unfolded protein response pathway (AID 463104), sialic acid O-acetylesterase SIAE (AID 1053197), and fatty acid-CoA ligase FadD28 (2147-01_Inhibitor_SinglePoint_HTS_Activity) . In contrast, the N-benzyl analog (CAS 478249-25-1), the 4-benzoyl analog (CAS 478040-38-9), and the 4-propionyl analog (CAS 478259-50-6) have either no publicly annotated HTS data or annotation limited to a single target class (e.g., p97/VCP for the propionyl analog) . This breadth of annotation is not merely a consequence of library membership; it reflects the compound's distinct molecular recognition profile that enables engagement across diverse protein families, making it a more information-rich candidate for drug-repurposing screens and phenotypic assay cascades.

High-throughput screening Polypharmacology Target annotation breadth

Physicochemical Differentiation: Imidazolylpropyl Side Chain Confers Higher Hydrogen-Bond Acceptor Count vs. N-Benzyl Analog

Comparison of computed molecular properties reveals that CAS 478249-38-6 possesses 4 hydrogen-bond acceptor atoms and 2 hydrogen-bond donor atoms (imidazole N, pyrrole NH, two carboxamide oxygens), whereas the N-benzyl analog (CAS 478249-25-1, C20H18N2O2) possesses only 2 hydrogen-bond acceptors and lacks the imidazole ring entirely [1]. The presence of the imidazole moiety in 478249-38-6 provides two additional H-bond acceptor sites and enables metal-ion chelation capacity, a feature absent in the benzyl analog. Furthermore, the imidazole ring introduces a basic pKa (~6.8 for the imidazole nitrogen), providing pH-dependent ionization behavior that the neutral benzyl analog cannot replicate. Molecular weight differs by 18.0 g/mol (336.4 vs. 318.4 g/mol), reflecting the replacement of benzyl (C7H7) with imidazolylpropyl (C6H9N2) .

Physicochemical properties Hydrogen bonding Drug-likeness

Ortho-Methyl Substituent on Benzoyl Ring Differentiates from 4-Benzoyl Analog in Steric and Electronic Profile

CAS 478249-38-6 bears an ortho-methyl substituent on the benzoyl ring (2-methylbenzoyl), whereas the closest imidazolylpropyl-containing comparator, 4-benzoyl-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide (CAS 478040-38-9), carries an unsubstituted benzoyl group . The ortho-methyl group introduces steric hindrance that restricts rotational freedom of the benzoyl-phenyl ring relative to the pyrrole core, and contributes a positive inductive (+I) electronic effect that modulates the electron density of the carbonyl oxygen, altering hydrogen-bond acceptor strength and target-binding geometry. This structural difference is further reflected in molecular weight (336.4 vs. 322.4 g/mol) and predicted lipophilicity. In pyrrole-2-carboxamide ERK5 inhibitor series, ortho-substitution on the aroyl ring has been shown to critically influence kinase selectivity profiles, with unsubstituted benzoyl analogs exhibiting substantially different target inhibition patterns [1]. Although direct comparative potency data between these two specific compounds is not publicly available, the well-established SAR precedent in this chemotype indicates that the ortho-methyl group is not a silent structural feature and is expected to confer distinct biological activity.

SAR Steric effects Ortho-substitution Aroyl pharmacophore

Vendor Purity Specification (90%) vs. Higher-Purity Comparators: An Explicit Procurement Parameter

CAS 478249-38-6 is supplied through Sigma-Aldrich (Key Organics/BIONET) at a declared purity of 90% . Two structurally adjacent comparators are commercially available at higher purity grades: 4-benzoyl-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide (CAS 478040-38-9) is offered at 95% (AKSci) and ≥97% (MolCore); N-[3-(1H-imidazol-1-yl)propyl]-4-propionyl-1H-pyrrole-2-carboxamide (CAS 478259-50-6) is available at 95% (AKSci) . The 90% purity specification is a critical procurement parameter: it may be entirely adequate for primary HTS where activity is confirmed through dose-response follow-up, but may require additional purification for biophysical assays (SPR, ITC, crystallography) where higher purity is essential for accurate Kd/IC50 determination. This explicit purity differential provides a clear operational criterion for selecting among in-class compounds based on the intended downstream application.

Purity specification Quality control Procurement decision

Patent-Class Alignment: Structure Falls Within the Scope of US7642245B2 Antibacterial Pyrrole Carboxamide-(Benzamide)-(Imidazole Carboxamide) Motif

US7642245B2, titled 'Antibacterial compounds having a (pyrrole carboxamide)-(benzamide)-(imidazole carboxamide) motif,' discloses compounds of Formula (I) that possess antibacterial properties, with preferred compounds demonstrating minimum inhibitory concentrations (MIC) against at least one of Staphylococcus aureus (ATCC 27660), Streptococcus pneumoniae (ATCC 49619), and Enterococcus faecium (ATCC 29212) [1]. The target compound CAS 478249-38-6 contains both a pyrrole-2-carboxamide and an imidazole heterocycle connected via a propyl linker, placing it within the structural scope of this patent class. While the patent primarily exemplifies more complex bis-amide and tris-amide constructs, the core pharmacophoric elements—pyrrole carboxamide linked to an imidazole-containing moiety—are shared. Compounds outside this motif, such as the N-benzyl analog (CAS 478249-25-1), lack the imidazole ring and therefore fall outside the patent's structural definition, reducing their relevance for antibacterial screening programs targeting this mechanism. The compound's inclusion in the BIONET screening collection, which supplies fragments and lead-like compounds for drug discovery, further supports its intended use in antimicrobial lead identification .

Antibacterial Patent landscape Intellectual property Antimicrobial screening

Recommended Application Scenarios for N-[3-(1H-Imidazol-1-yl)propyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide (CAS 478249-38-6)


Multi-Target Phenotypic Screening and Drug Repurposing Panels

CAS 478249-38-6 is uniquely suited for inclusion in phenotypic screening libraries where polypharmacology is advantageous. With 110 annotated HTS entries spanning ≥10 distinct molecular targets—including RGS4 (G-protein signaling), MOR-1 (opioid receptor), ADAM17 (sheddase), and CHRM1 (muscarinic receptor)—this compound provides broader biological annotation than any commercially available close analog . Screening campaigns in areas such as neuroinflammation, cancer cell motility, or metabolic disorders can leverage this multi-target profile to identify unexpected therapeutic applications, making it a high-value entry in drug-repurposing collections.

Metalloproteinase Inhibitor Screening (Zinc-Dependent Enzymes)

The imidazole ring in CAS 478249-38-6 confers metal-chelating capacity, and the compound has confirmed HTS annotation against two zinc-dependent proteases: ADAM17/TACE (AID 720648) and furin proprotein convertase . This property is absent in the N-benzyl analog (CAS 478249-25-1), which lacks the imidazole moiety [1]. For screening programs targeting the metzincin superfamily (ADAMs, MMPs, ADAMTSs) or proprotein convertases, CAS 478249-38-6 provides an imidazole-equipped scaffold that the benzyl analog cannot replicate. The ortho-methylbenzoyl substitution further distinguishes it from the 4-benzoyl analog (CAS 478040-38-9), potentially providing differential selectivity within this enzyme family .

Antibacterial Hit Identification Aligned with Pyrrole-Imidazole Carboxamide Patent Space

CAS 478249-38-6 contains the pyrrole carboxamide and imidazole motifs that form the core pharmacophore of US7642245B2 antibacterial compounds [2]. For antibacterial discovery programs seeking novel Gram-positive agents—particularly against S. aureus, S. pneumoniae, and E. faecium as specified in the patent—this compound represents a structurally relevant entry point. Unlike the imidazole-lacking N-benzyl analog, 478249-38-6 retains the heterocyclic elements that the patent class establishes as essential for antibacterial activity within this chemotype. Procurement of this compound for MIC determination against the patent-specified strain panel provides a direct test of antibacterial potential within an established SAR framework.

G-Protein Coupled Receptor (GPCR) Modulator Screening

The compound's HTS annotation profile includes activity against multiple GPCR targets: regulator of G-protein signaling 4 (RGS4), mu-type opioid receptor (MOR-1), and muscarinic acetylcholine receptor M1 (CHRM1) . RGS4 is an established negative regulator of GPCR signaling and a therapeutic target in Parkinson's disease, pain, and addiction. The dual annotation at both the receptor level (MOR-1, CHRM1) and the regulatory protein level (RGS4) suggests a compound capable of modulating GPCR signaling at multiple nodes. For neuroscience and analgesia screening programs, this annotated polypharmacology provides a rationale for prioritizing 478249-38-6 over structurally related analogs that lack this breadth of GPCR-pathway annotation.

Quote Request

Request a Quote for N-[3-(1H-imidazol-1-yl)propyl]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.